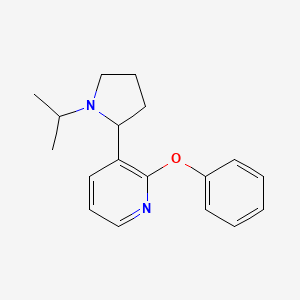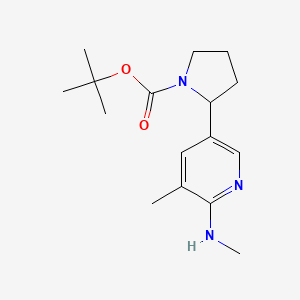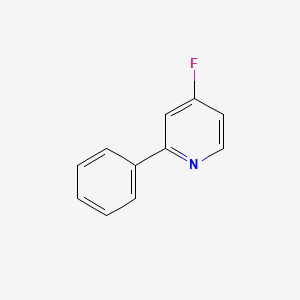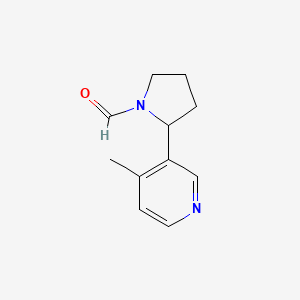
O-p-nitrobenzyl-N,N-diisopropyl-isourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(4-Nitrobenzyl)-N,N-diisopropylisourea: is an organic compound characterized by the presence of a nitrobenzyl group attached to an isourea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrobenzyl)-N,N-diisopropylisourea typically involves the reaction of 4-nitrobenzyl bromide with N,N-diisopropylisourea. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of O-(4-Nitrobenzyl)-N,N-diisopropylisourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions:
Oxidation: O-(4-Nitrobenzyl)-N,N-diisopropylisourea can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitrobenzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The nitrobenzyl group can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and the synthesis of advanced materials.
作用机制
The mechanism of action of O-(4-Nitrobenzyl)-N,N-diisopropylisourea involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The isourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
相似化合物的比较
- O-(4-Nitrobenzyl)hydroxylamine hydrochloride
- 4-Nitrobenzyl bromide
- 4-Nitrobenzyl alcohol
Comparison: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is unique due to the presence of both the nitrobenzyl and isourea groups. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, O-(4-Nitrobenzyl)hydroxylamine hydrochloride primarily functions as a hydroxylamine derivative, while 4-Nitrobenzyl bromide and 4-Nitrobenzyl alcohol are simpler structures with different reactivity profiles.
属性
分子式 |
C14H21N3O3 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)16(11(3)4)14(15)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11,15H,9H2,1-4H3 |
InChI 键 |
DCXFBDKRRYVBAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=N)OCC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)

![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)




![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
